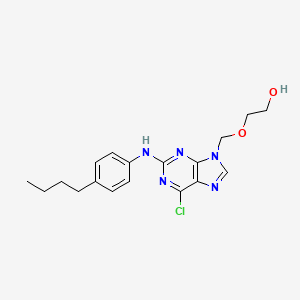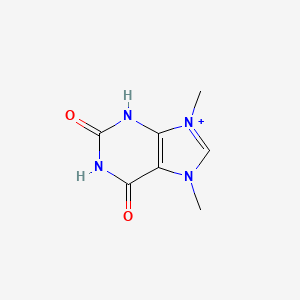![molecular formula C22H23ClN4O4 B12786806 N-[(1R)-1-(6-chloro-1H-benzimidazol-2-yl)-2-methoxyethyl]-3-methyl-4-(3-oxomorpholin-4-yl)benzamide CAS No. 864295-20-5](/img/structure/B12786806.png)
N-[(1R)-1-(6-chloro-1H-benzimidazol-2-yl)-2-methoxyethyl]-3-methyl-4-(3-oxomorpholin-4-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1R)-1-(6-chloro-1H-benzimidazol-2-yl)-2-methoxyethyl]-3-methyl-4-(3-oxomorpholin-4-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, which is known for its biological activity, and a morpholine ring, which is often found in pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R)-1-(6-chloro-1H-benzimidazol-2-yl)-2-methoxyethyl]-3-methyl-4-(3-oxomorpholin-4-yl)benzamide typically involves multiple steps:
Formation of the Benzimidazole Core: This step involves the reaction of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole ring.
Introduction of the Chloro Group: Chlorination of the benzimidazole ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Methoxyethyl Group: This step involves the alkylation of the benzimidazole ring with a methoxyethyl halide in the presence of a base.
Formation of the Benzamide Structure: The final step involves the coupling of the substituted benzimidazole with 3-methyl-4-(3-oxomorpholin-4-yl)benzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the nitro group (if present) on the benzimidazole ring can be achieved using hydrogenation or metal hydrides.
Substitution: The chloro group on the benzimidazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Substituted benzimidazole derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer or infectious diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to bind to various biological targets, potentially inhibiting their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its target sites.
相似化合物的比较
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.
Morpholine Derivatives: Compounds like morpholine itself and its derivatives, which are used in various industrial applications.
Uniqueness
N-[(1R)-1-(6-chloro-1H-benzimidazol-2-yl)-2-methoxyethyl]-3-methyl-4-(3-oxomorpholin-4-yl)benzamide is unique due to its combination of a benzimidazole core and a morpholine ring, which may confer distinct biological activities and physicochemical properties compared to other compounds.
属性
CAS 编号 |
864295-20-5 |
|---|---|
分子式 |
C22H23ClN4O4 |
分子量 |
442.9 g/mol |
IUPAC 名称 |
N-[(1R)-1-(6-chloro-1H-benzimidazol-2-yl)-2-methoxyethyl]-3-methyl-4-(3-oxomorpholin-4-yl)benzamide |
InChI |
InChI=1S/C22H23ClN4O4/c1-13-9-14(3-6-19(13)27-7-8-31-12-20(27)28)22(29)26-18(11-30-2)21-24-16-5-4-15(23)10-17(16)25-21/h3-6,9-10,18H,7-8,11-12H2,1-2H3,(H,24,25)(H,26,29)/t18-/m0/s1 |
InChI 键 |
XSHZWZJZXDICAQ-SFHVURJKSA-N |
手性 SMILES |
CC1=C(C=CC(=C1)C(=O)N[C@@H](COC)C2=NC3=C(N2)C=C(C=C3)Cl)N4CCOCC4=O |
规范 SMILES |
CC1=C(C=CC(=C1)C(=O)NC(COC)C2=NC3=C(N2)C=C(C=C3)Cl)N4CCOCC4=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



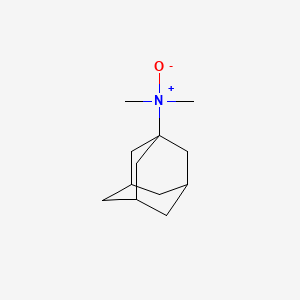


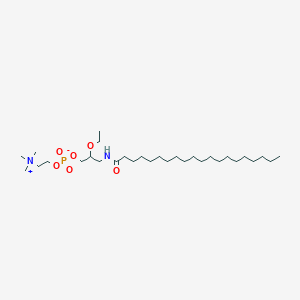


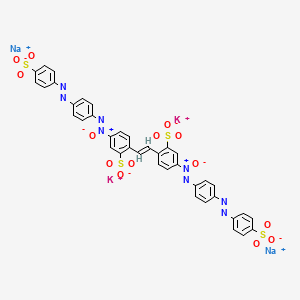

![1-(3-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12786795.png)
